3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound features a quinazolin-4-one core with a sulfanylidene group at position 2 and a 4-substituted phenyl ring bearing a 3,4-dihydroisoquinoline-2-carbonyl moiety (Fig. 1). The quinazolinone scaffold is widely explored in medicinal chemistry due to its versatility in binding kinases, proteases, and apoptotic regulators.
Properties
Molecular Formula |
C24H19N3O2S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H19N3O2S/c28-22(26-14-13-16-5-1-2-6-18(16)15-26)17-9-11-19(12-10-17)27-23(29)20-7-3-4-8-21(20)25-24(27)30/h1-12H,13-15H2,(H,25,30) |
InChI Key |
XTWCVLXCXWJTJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, including the formation of the dihydroisoquinoline and quinazolinone cores. One common method involves the Bischler-Napieralski reaction, which is used to synthesize the dihydroisoquinoline moiety from phenylethanol and nitriles . The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with isocyanates . The final step involves the coupling of these two moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as trifluoromethanesulfonic anhydride, and specific solvents to facilitate the reactions . The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . The sulfanylidene group can also interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Compound A : 3-(2-Chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
- Structural Features: Retains the quinazolin-4-one core but substitutes the phenyl ring with a 2-chloro group instead of the isoquinoline-carbonyl moiety.
- However, the absence of the isoquinoline fragment may reduce affinity for targets requiring extended π-interactions .
- Molecular Weight : ~318.7 g/mol (estimated).
Compound B : 3-[3-(1H-Pyrazol-5-yl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
- Structural Features: Replaces the isoquinoline-carbonyl group with a pyrazole-substituted phenyl ring.
- SynHet reports >95% purity via HPLC/LCMS, suggesting robust synthetic routes for analogs .
- Molecular Weight : ~376.4 g/mol (estimated).
Compound C : 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
Binding Affinity and Inhibitory Activity
A comparative analysis of binding energies (Table 1) highlights the role of substituents in target affinity:
Insights :
- Substituent position matters: 2-chlorophenyl (Compound A) vs. 4-substituted isoquinoline in the target compound may lead to divergent interactions with hydrophobic pockets .
Hydrogen-Bonding and Supramolecular Interactions
The sulfanylidene group in the target compound enables strong hydrogen bonds, akin to patterns described in . Comparatively, Compound C’s thioether linkage may limit directional interactions, reducing stability in supramolecular assemblies .
Data Gaps :
- Exact binding energies for the target compound.
- Solubility and pharmacokinetic profiles of analogs.
Biological Activity
3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Its unique structure, characterized by a quinazolinone core and various substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 471.5 g/mol. The presence of the sulfanylidene group enhances its reactivity, while the isoquinoline moiety may facilitate interactions with biological targets.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. Structural analogs of 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one have been shown to inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated competitive inhibition of key enzymes such as:
| Compound | Target Enzyme | Activity |
|---|---|---|
| 3-(1H-indol-3-yl)-4-(sulfanylidene)-quinazolinone | Various kinases | Anticancer |
| 4-(3,4-dihydroisoquinoline)-pyridine | NMDA receptor | Antagonist |
These findings suggest that the compound may possess similar inhibitory properties against cancer-related enzymes.
Antimicrobial Activity
Quinazolinone derivatives have also shown promise as antimicrobial agents. A study highlighted the effectiveness of related compounds against various bacterial strains, indicating potential for development into new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of quinazolinones are well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, certain derivatives demonstrated significant inhibition percentages against COX enzymes:
| Compound | Inhibition (%) |
|---|---|
| Compound A | 96.19 |
| Compound B | 99.02 |
| Compound C | 82.95 |
The biological activity of 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds structurally related to this quinazolinone have been identified as inhibitors of critical enzymes involved in cancer and inflammation.
- Receptor Modulation : The ability to bind to specific receptors can modulate signaling pathways associated with disease processes.
- Molecular Docking Studies : In silico studies have demonstrated strong binding affinities to key proteins involved in disease mechanisms, such as Pyridoxal Kinase and Trypanothione Reductase in leishmanial models .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various quinazolinone derivatives:
- A study reported that derivatives exhibited potent anti-leishmanial activity with IC50 values as low as 0.05 µg/mL, indicating their potential as therapeutic agents against parasitic infections .
- Another investigation into quinazolinone derivatives highlighted their cytotoxic effects against different cancer cell lines through mechanisms such as inhibiting tubulin polymerization and targeting receptor tyrosine kinases .
Q & A
Q. Q1. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling 4-(3,4-dihydroisoquinoline-2-carbonyl)phenyl intermediates with thioquinazolinone precursors. Optimization requires careful control of temperature, solvent polarity, and catalysts. For example, hydrogenation steps (e.g., using Pd/C or Raney Ni) may be critical for reducing side products. Statistical Design of Experiments (DoE) can systematically vary parameters (e.g., stoichiometry, reaction time) to identify optimal conditions while minimizing trial-and-error approaches . Characterization via NMR, HPLC, and mass spectrometry is essential to confirm purity and structural integrity.
Advanced Synthesis Challenges
Q. Q2. How can researchers address contradictions in yield or purity during multi-step synthesis?
Methodological Answer: Contradictions often arise from competing reaction pathways or unstable intermediates. Advanced strategies include:
- In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation .
- Computational modeling : Employ reaction path search methods (e.g., quantum chemical calculations) to predict energetically favorable pathways and identify side reactions .
- Purification optimization : Utilize membrane separation technologies or gradient HPLC to isolate target compounds from structurally similar byproducts .
Basic Structural Elucidation
Q. Q3. What crystallographic methods are recommended for resolving the compound’s structure?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) to resolve ambiguities in sulfur-containing moieties. Pre-experiment screening with powder XRD can assess crystallinity. ORTEP-3 is recommended for visualizing hydrogen-bonding networks and validating geometry .
Advanced Crystallographic Data Analysis
Q. Q4. How can researchers handle twinning or disordered regions in the crystal structure?
Methodological Answer: For twinned data, use SHELXL’s TWIN/BASF commands to refine twin laws and scale intensities . For disorder, apply PART/SUMP constraints to model alternative conformations. Validate against Fourier difference maps and cross-check with spectroscopic data (e.g., NOESY for spatial proximity). Molecular dynamics simulations (e.g., using Gaussian or ORCA) can predict plausible disordered configurations .
Basic Biological Activity Assessment
Q. Q5. What methodologies are used to evaluate the compound’s bioactivity in vitro?
Methodological Answer: Standard assays include:
- Enzyme inhibition : Use fluorescence-based assays (e.g., FRET) with purified targets (e.g., kinases).
- Cytotoxicity : MTT or resazurin assays in cell lines, with IC50 calculations via nonlinear regression.
- Binding studies : Surface Plasmon Resonance (SPR) or ITC to measure affinity. Ensure triplicate replicates and solvent controls to mitigate false positives .
Advanced Mechanistic Studies
Q. Q6. How can researchers resolve discrepancies between computational binding predictions and experimental activity data?
Methodological Answer:
- Hybrid QM/MM simulations : Refine docking poses (e.g., AutoDock Vina) with quantum mechanics to account for electronic effects .
- Free-energy perturbation (FEP) : Calculate ΔΔG for binding affinity discrepancies.
- Experimental validation : Use site-directed mutagenesis to test predicted binding residues. Cross-validate with thermodynamic data (e.g., van’t Hoff plots from ITC) .
Basic Computational Modeling
Q. Q7. Which computational tools are suitable for predicting the compound’s reactivity?
Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can model reaction intermediates and transition states. Software like Gaussian or ORCA is recommended. For non-covalent interactions (e.g., hydrogen bonding), use Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate binding energies .
Advanced Process Engineering
Q. Q8. What reactor designs are optimal for scaling up synthesis while maintaining yield?
Methodological Answer:
- Microreactors : Enable precise control of exothermic reactions (e.g., thioamide formation) via continuous flow .
- Oscillatory baffled reactors : Enhance mixing in viscous systems.
- Process simulation : Use Aspen Plus to model mass/heat transfer and identify bottlenecks. Validate with pilot-scale experiments .
Data Contradiction Analysis
Q. Q9. How should researchers address conflicting spectroscopic and crystallographic data?
Methodological Answer:
- Cross-validation : Compare NMR chemical shifts with computed values (e.g., ACD/Labs or ChemDraw predictions).
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility that may mismatch static crystal structures.
- High-pressure XRD : Resolve discrepancies by probing structural changes under non-ambient conditions .
Interdisciplinary Integration
Q. Q10. How can machine learning enhance the study of this compound’s properties?
Methodological Answer:
- Feature engineering : Train models on datasets (e.g., PubChem, ChEMBL) using descriptors like logP, polar surface area, and topological indices.
- Reaction prediction : Implement graph neural networks (e.g., Chemformer) to propose novel synthetic routes.
- Uncertainty quantification : Use Bayesian neural networks to predict error margins in activity or stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
